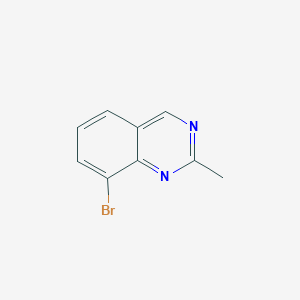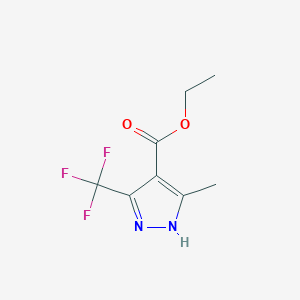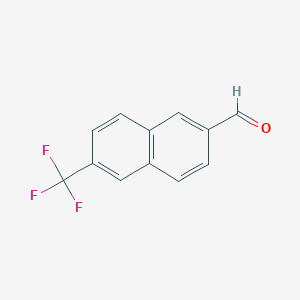![molecular formula C13H17NO2 B11884145 (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)
(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol is a heterocyclic compound that features a spiro linkage between an indoline and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol typically involves the reaction of indoline derivatives with pyran precursors under specific conditions. One common method involves the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the spiro linkage between the indoline and pyran rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can modify the indoline or pyran rings.
Substitution: Substitution reactions can introduce different functional groups onto the indoline or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized spiro compounds .
Wissenschaftliche Forschungsanwendungen
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of materials with specific properties, such as photochromic materials.
Wirkmechanismus
The mechanism by which (2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and functional groups on the compound allow it to interact with specific pathways, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one
- 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one
Uniqueness
(2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-yl)methanol is unique due to the presence of the hydroxyl group at the 5-position, which can influence its reactivity and interactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindole-3,4'-oxane]-5-ylmethanol |
InChI |
InChI=1S/C13H17NO2/c15-8-10-1-2-12-11(7-10)13(9-14-12)3-5-16-6-4-13/h1-2,7,14-15H,3-6,8-9H2 |
InChI-Schlüssel |
MCXORQSVXQINDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CNC3=C2C=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
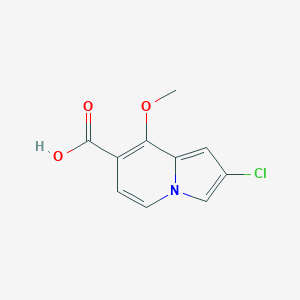
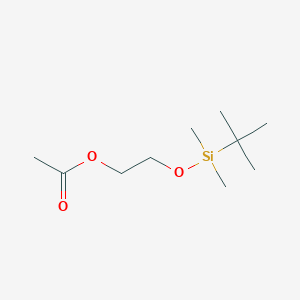


![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
